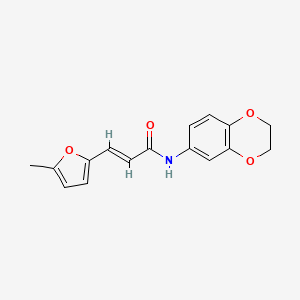
(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a benzodioxin ring, a furan ring, and a propenamide group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or other cycloaddition reactions.
Formation of the Propenamide Group: This step involves the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the propenamide group, converting it to the corresponding amine.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenamide group may yield amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Receptor Binding: It may interact with specific receptors in biological systems.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals.
Therapeutic Applications: It may have therapeutic applications in treating various diseases.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a different substitution on the furan ring.
(E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3-METHYL-2-FURYL)-2-PROPENAMIDE: Similar structure but with a different position of the methyl group on the furan ring.
Uniqueness
The uniqueness of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H15NO4/c1-11-2-4-13(21-11)5-7-16(18)17-12-3-6-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)/b7-5+ |
InChI Key |
RYLVEKHOWXCZRU-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931465.png)
![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931470.png)
![[3-(2-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931475.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931477.png)
![1-ethyl-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931482.png)
![N-(1-benzylpiperidin-4-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10931498.png)
![1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931505.png)


![N-(5-chloro-2-methylphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931521.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10931522.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931525.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10931528.png)
![ethyl [2-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10931532.png)
